molecular formula C26H32N2O B1683757 Galeterone CAS No. 851983-85-2

Galeterone

Cat. No.: B1683757
CAS No.: 851983-85-2
M. Wt: 388.5 g/mol
InChI Key: PAFKTGFSEFKSQG-PAASFTFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TOK-001, also known as Galeterone, is a novel small molecule that has been developed for the treatment of castration-resistant prostate cancer. It is a multifunctional antiandrogen that selectively targets cytochrome P450 17A1 and androgen receptors. This compound has shown promising results in clinical trials and is currently being investigated for its potential therapeutic applications .

Mechanism of Action

Target of Action

Galeterone, also known as TOK-001 or VN/124-1, is a steroidal antiandrogen that was under development for the treatment of prostate cancer . It primarily targets the androgen receptor (AR) and CYP17A1 , an enzyme crucial for the biosynthesis of androgens .

Mode of Action

This compound exhibits a unique triple mechanism of action :

Biochemical Pathways

This compound affects the androgen signaling pathway by inhibiting the synthesis of androgens and reducing the number of androgen receptors . It is metabolized by 3βHSD to 4-galeterone, which is further converted by steroid-5α-reductase (SRD5A) to 3-keto-5α-Gal . These metabolites have varying activities on the androgen signaling pathway components .

Pharmacokinetics

This compound is known to have poor oral bioavailability in rodents . The poor pharmacokinetic properties, such as oral absorption and metabolic half-life, may be the reason for its clinical compromise . It has been reported that this compound is metabolized to 3-oxo-δ4-steroids by 3βhsd shortly after oral administration .

Result of Action

This compound significantly decreases the viability, proliferation, and migration of prostate cancer cells . It also inhibits AR protein stability and AR target gene expression . In addition, it has been shown to enhance the effects of chemotherapeutic drugs in reducing proliferation and viability .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of enzymes that process endogenous steroids can convert this compound into metabolites with differing activities on the androgen signaling pathway . This could potentially attenuate the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Galeterone interacts with several enzymes, proteins, and other biomolecules. It acts as an inhibitor of CYP17A1, a key enzyme that catalyzes the biosynthesis of androgens from progestins . This compound also acts as an antagonist and down regulator of the androgen receptor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking androgen synthesis in vivo, directly binding to the ligand binding domain of the androgen receptor, and significantly inhibiting the growth of LNCaP human prostate tumor xenografts .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the CYP17A1 enzyme, preventing the biosynthesis of androgens . This compound also acts as an antagonist to the androgen receptor, preventing the receptor from promoting the growth of prostate cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the CYP17A1 enzyme, which is involved in the biosynthesis of androgens from progestins . This compound, along with abiraterone acetate, has been identified as an inhibitor of sulfotransferases (SULT2A1, SULT2B1b, SULT1E1), which are involved in the sulfation of dehydroepiandrosterone and other steroids and compounds .

Transport and Distribution

This compound is known to interact with the androgen receptor, suggesting that it may be transported to locations within the cell where the androgen receptor is present .

Subcellular Localization

Given its interaction with the androgen receptor, it is likely that this compound is localized to areas within the cell where the androgen receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TOK-001 involves the modification of steroidal structures to incorporate a benzimidazole moiety. The key steps include:

Industrial Production Methods: Industrial production of TOK-001 follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: TOK-001 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various steroidal derivatives with modified functional groups, which can be further utilized for therapeutic applications .

Scientific Research Applications

TOK-001 has a wide range of scientific research applications, including:

Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFKTGFSEFKSQG-PAASFTFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025602
Record name 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851983-85-2
Record name Galeterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851983-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galeterone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851983852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galeterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12415
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALETERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Galeterone
Reactant of Route 2
Galeterone
Reactant of Route 3
Galeterone
Reactant of Route 4
Galeterone
Reactant of Route 5
Galeterone
Reactant of Route 6
Galeterone
Customer
Q & A

ANone: Galeterone demonstrates a multi-targeted mechanism of action, primarily affecting the androgen receptor (AR) signaling pathway, which is crucial for prostate cancer progression.

    A: this compound (3β-(hydroxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene), previously known as VN/124-1 or TOK-001, is a semi-synthetic steroid analog. [, ]

        ANone: this compound itself is not generally considered a catalyst. Its primary mechanism of action focuses on inhibiting the enzymatic activity of CYP17A1 and modulating the androgen receptor (AR). While it exhibits binding affinities to specific enzymes, its role is primarily inhibitory rather than catalytic. Therefore, discussing its reaction mechanisms, selectivity, and uses in a catalytic context wouldn't be accurate.

        A: While the abstracts don’t provide details on specific computational studies, molecular docking was used to predict the binding of this compound and its metabolite D4G to the active site of CYP21A2. [] This suggests that computational methods are being employed to understand this compound’s interactions with its targets and can further be utilized for:

          A: Research has elucidated key structural features crucial for this compound's activity. [, ]

            A: While detailed stability data is not available in the abstracts, studies highlight efforts to improve this compound's pharmaceutical properties. [, , ]

            Disclaimer and Information on In-Vitro Research Products

            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.